

# An In-depth Technical Guide to Methyl 2-(3-oxopiperazin-2-yl)acetate

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## Compound of Interest

Compound Name: Methyl 2-(3-oxopiperazin-2-yl)acetate

Cat. No.: B1274090

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## Abstract

**Methyl 2-(3-oxopiperazin-2-yl)acetate** is a heterocyclic compound featuring a piperazinone core, a structure of significant interest in medicinal chemistry. The piperazine scaffold is a component of numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a plausible synthetic route, and the potential biological significance of **Methyl 2-(3-oxopiperazin-2-yl)acetate**. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide combines established data from public databases with analogous experimental protocols and predictive analyses to serve as a foundational resource for researchers.

## Molecular Structure and Chemical Properties

**Methyl 2-(3-oxopiperazin-2-yl)acetate** possesses a central 3-oxopiperazine ring with a methyl acetate group attached at the second position. The structural details and key chemical identifiers are summarized below.

Identifier	Value	Source
IUPAC Name	methyl 2-(3-oxopiperazin-2-yl)acetate	[1]
Molecular Formula	C <sub>7</sub> H <sub>12</sub> N <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	172.18 g/mol	[1]
Canonical SMILES	<chem>COC(=O)CC1C(=O)NCCN1</chem>	[1]
InChI Key	IPEHBEGTVNYMPV-UHFFFAOYSA-N	[1]
CAS Number	89852-17-5	[1]

## Physicochemical Properties

The following table summarizes key computed and available physical properties. The compound is expected to be a solid at room temperature.[3]

Property	Value	Source
Molecular Weight	172.18 g/mol	[1]
XLogP3	-1.2	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	4	[4]
Rotatable Bond Count	3	[4]
Exact Mass	172.08479225 Da	[1]
Topological Polar Surface Area	75.7 Å <sup>2</sup>	[4]
Physical State	Solid	[3]

## Synthesis of Methyl 2-(3-oxopiperazin-2-yl)acetate

While a specific, detailed experimental protocol for the synthesis of **Methyl 2-(3-oxopiperazin-2-yl)acetate** is not extensively documented in the available literature, a plausible and efficient synthetic route can be devised based on the well-established reaction between 1,2-diamines and dialkyl esters of acetylenedicarboxylic acid or related C4-dielectrophiles. The following protocol is a proposed method for its synthesis.

## Proposed Experimental Protocol: Synthesis via Condensation Reaction

This protocol describes the cyclocondensation reaction of ethylenediamine with dimethyl 2-formylsuccinate, followed by intramolecular amidation.

Materials:

- Ethylenediamine
- Dimethyl 2-formylsuccinate
- Methanol (MeOH)
- Glacial Acetic Acid (AcOH)
- Sodium borohydride ( $\text{NaBH}_4$ ) or Hydrogen ( $\text{H}_2$ ) with a suitable catalyst (e.g., Pd/C)
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Dichloromethane (DCM)
- Ethyl Acetate (EtOAc)
- Hexanes

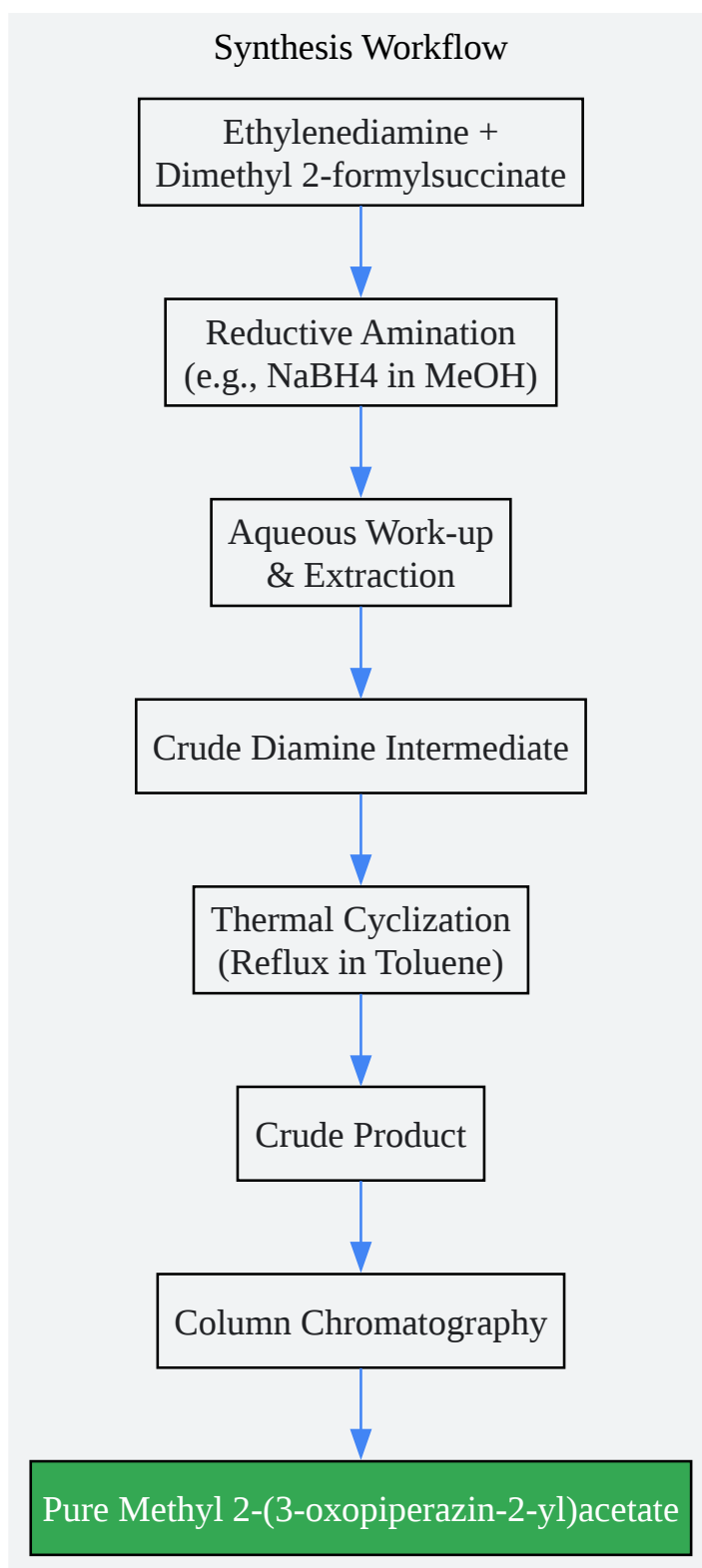
Procedure:

- Reductive Amination: In a round-bottom flask, dissolve dimethyl 2-formylsuccinate (1 equivalent) in methanol. Add ethylenediamine (1.1 equivalents) dropwise at room temperature. After stirring for 1-2 hours, cool the reaction mixture to 0 °C and add sodium

borohydride (1.5 equivalents) portion-wise. Alternatively, the imine intermediate can be reduced via catalytic hydrogenation.

- **Work-up and Extraction:** After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude diamine intermediate.
- **Cyclization (Lactamization):** Dissolve the crude intermediate in a high-boiling point solvent such as toluene or xylene. Heat the mixture to reflux for 12-24 hours to facilitate intramolecular cyclization and the formation of the 3-oxopiperazine ring. The reaction can be monitored by TLC for the disappearance of the starting material.
- **Purification:** After cooling to room temperature, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure **Methyl 2-(3-oxopiperazin-2-yl)acetate**.

Experimental Workflow Diagram:



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Proposed workflow for the synthesis of **Methyl 2-(3-oxopiperazin-2-yl)acetate**.

## Spectroscopic Data (Predicted)

As experimental spectra are not readily available, the following tables provide predicted spectroscopic data based on the known molecular structure. These predictions can serve as a guide for the characterization of the synthesized compound.

### Predicted $^1\text{H}$ NMR Data (in $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 6.5-7.5	br s	1H	NH (amide)
~ 3.70	s	3H	$\text{OCH}_3$
~ 3.6-3.8	m	1H	CH (piperazinone ring)
~ 3.2-3.5	m	4H	$\text{CH}_2$ (piperazinone ring)
~ 2.5-2.8	m	2H	$\text{CH}_2$ (acetate side chain)
~ 2.0-2.3	br s	1H	NH (amine)

### Predicted $^{13}\text{C}$ NMR Data (in $\text{CDCl}_3$ , 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 172	$\text{C}=\text{O}$ (ester)
~ 168	$\text{C}=\text{O}$ (amide)
~ 55	$\text{OCH}_3$
~ 50	CH (piperazinone ring)
~ 45	$\text{CH}_2$ (piperazinone ring)
~ 43	$\text{CH}_2$ (piperazinone ring)
~ 35	$\text{CH}_2$ (acetate side chain)

## Predicted Mass Spectrometry Data (EI)

m/z	Interpretation
172.08	[M] <sup>+</sup> (Molecular Ion)
141.07	[M - OCH <sub>3</sub> ] <sup>+</sup>
113.08	[M - COOCH <sub>3</sub> ] <sup>+</sup>
85.06	[Piperazinone fragment] <sup>+</sup>

## Predicted IR Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Interpretation
~ 3300-3400	N-H stretch (amine and amide)
~ 2850-3000	C-H stretch (aliphatic)
~ 1735	C=O stretch (ester)
~ 1680	C=O stretch (amide, lactam)
~ 1200-1250	C-O stretch (ester)

## Biological Activity and Signaling Pathways

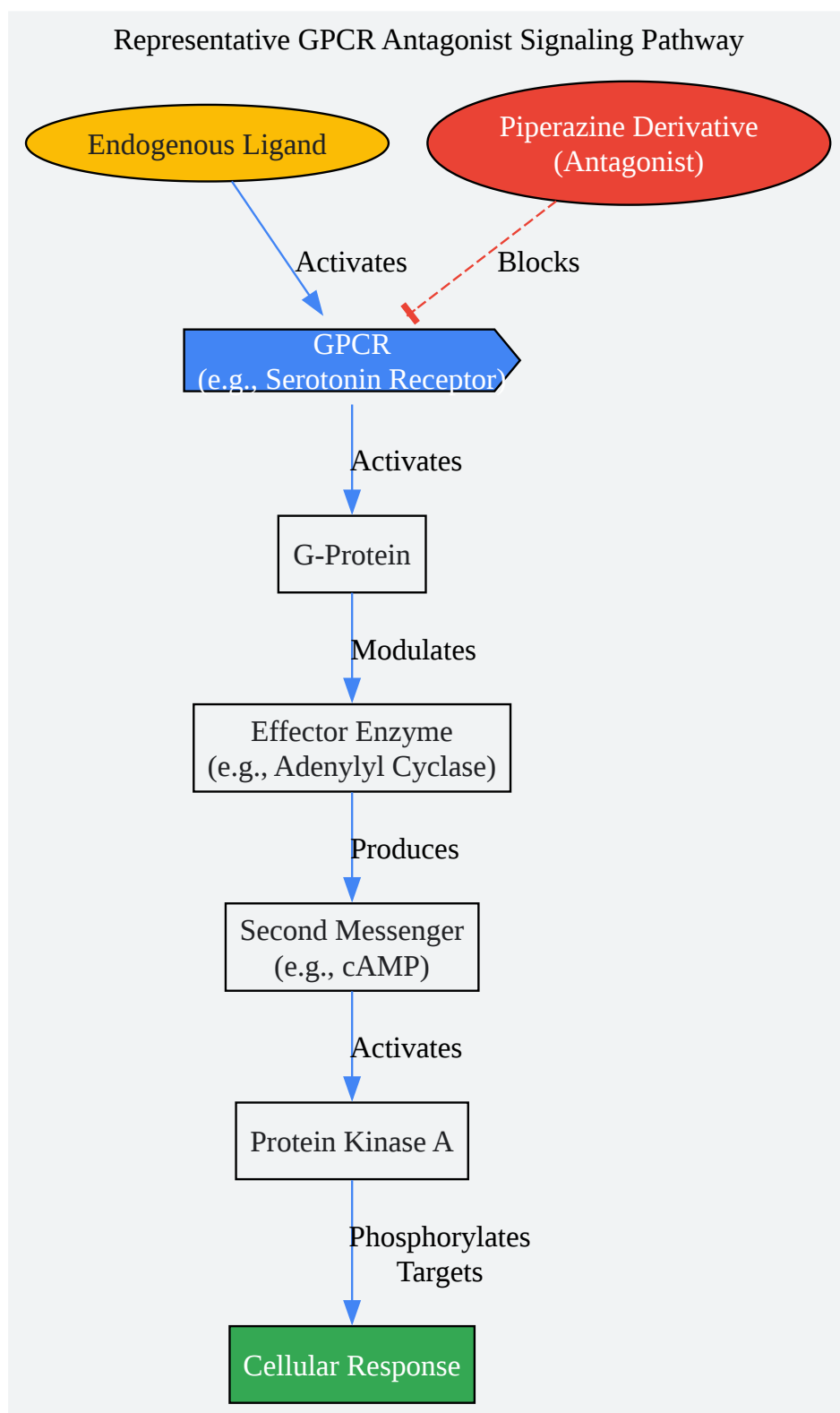
While there is no specific biological activity data for **Methyl 2-(3-oxopiperazin-2-yl)acetate** in the public domain, the piperazine and piperazinone scaffolds are known to be pharmacologically active.<sup>[2]</sup> Derivatives of these core structures have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and central nervous system agents.<sup>[2][5][6]</sup>

The biological effects of many piperazine-containing drugs are mediated through their interaction with various receptors, ion channels, and enzymes. For instance, many neurologically active piperazine derivatives target G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors.<sup>[7]</sup>

## Representative Signaling Pathway: GPCR Modulation

The following diagram illustrates a generalized signaling pathway that could be modulated by a piperazine-based compound acting as a GPCR antagonist. This is a representative pathway and has not been experimentally confirmed for **Methyl 2-(3-oxopiperazin-2-yl)acetate**.





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Generalized GPCR signaling pathway potentially modulated by piperazine derivatives.

## Conclusion

**Methyl 2-(3-oxopiperazin-2-yl)acetate** is a molecule with a privileged scaffold that holds potential for further investigation in drug discovery and development. This guide has provided a summary of its known properties, a plausible synthetic route, and predicted analytical data to aid researchers in its synthesis and characterization. While experimental data on its biological activity is currently lacking, the known pharmacological profiles of related piperazine and piperazinone derivatives suggest that it could be a valuable starting point for the development of novel therapeutic agents. Further experimental studies are warranted to elucidate its precise biological functions and potential therapeutic applications.

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## References

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